molecular formula C26H25Br B12593438 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene CAS No. 648418-76-2

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene

Cat. No.: B12593438
CAS No.: 648418-76-2
M. Wt: 417.4 g/mol
InChI Key: QGZPIACXVSQSDN-UHFFFAOYSA-N
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Description

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of a bromine atom at the 9th position and a 4-tert-butyl-2,6-dimethylphenyl group at the 10th position of the anthracene core. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves a multi-step process. One common method starts with the bromination of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene. The reaction is carried out by adding bromine to a cooled solution of the anthracene derivative in carbon tetrachloride. The mixture is stirred at room temperature overnight, followed by purification through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted anthracenes with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions that result in fluorescence. In applications like OLEDs, the compound’s ability to emit light efficiently is harnessed. In photon upconversion, it participates in energy transfer processes that convert lower-energy photons into higher-energy ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the specific combination of the bromine atom and the 4-tert-butyl-2,6-dimethylphenyl group. This combination imparts distinct photophysical properties, making it particularly suitable for applications requiring high fluorescence and stability.

Properties

CAS No.

648418-76-2

Molecular Formula

C26H25Br

Molecular Weight

417.4 g/mol

IUPAC Name

9-bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene

InChI

InChI=1S/C26H25Br/c1-16-14-18(26(3,4)5)15-17(2)23(16)24-19-10-6-8-12-21(19)25(27)22-13-9-7-11-20(22)24/h6-15H,1-5H3

InChI Key

QGZPIACXVSQSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C)C(C)(C)C

Origin of Product

United States

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